molecular formula C25H14ClNO5 B7743797 (E)-3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate

(E)-3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate

Cat. No.: B7743797
M. Wt: 443.8 g/mol
InChI Key: CLNFUSRKOMIFCN-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by its complex structure, which includes a chromenone core, a chlorophenoxy group, and a cyano-phenylacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 2-chlorophenol reacts with the chromenone intermediate in the presence of a base such as potassium carbonate.

    Formation of the Cyano-phenylacrylate Moiety: The final step involves the Knoevenagel condensation of the chromenone intermediate with cyanoacetic acid and benzaldehyde in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized chromenone derivatives.

    Reduction: Amino-chromenone derivatives.

    Substitution: Substituted phenoxy-chromenone derivatives.

Scientific Research Applications

(E)-3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Receptors: It may interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Induce Apoptosis: In cancer cells, the compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylpropanoate
  • 3-(4-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate
  • 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate

Uniqueness

(E)-3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl 2-cyano-3-phenylacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14ClNO5/c26-20-8-4-5-9-21(20)32-23-15-30-22-13-18(10-11-19(22)24(23)28)31-25(29)17(14-27)12-16-6-2-1-3-7-16/h1-13,15H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNFUSRKOMIFCN-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.